methyl (2R)-aziridine-2-carboxylate;hydrochloride
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Overview
Description
Methyl ®-aziridine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-aziridine-2-carboxylate hydrochloride typically involves the reaction of an appropriate aziridine precursor with methyl chloroformate in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product. For example, the reaction can be carried out at room temperature using trimethylchlorosilane and methanol as reagents .
Industrial Production Methods
In an industrial setting, the production of Methyl ®-aziridine-2-carboxylate hydrochloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-aziridine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aziridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce amines.
Scientific Research Applications
Methyl ®-aziridine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Research explores its use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of Methyl ®-aziridine-2-carboxylate hydrochloride involves its reactivity as an aziridine. The strained three-membered ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can target various molecular pathways, depending on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl ®-aziridine-2-carboxylate hydrochloride
- Propyl ®-aziridine-2-carboxylate hydrochloride
- Butyl ®-aziridine-2-carboxylate hydrochloride
Uniqueness
Methyl ®-aziridine-2-carboxylate hydrochloride is unique due to its specific methyl ester group, which influences its reactivity and solubility. Compared to its ethyl, propyl, and butyl analogs, the methyl ester provides distinct steric and electronic properties that can affect its behavior in chemical reactions and its applications in various fields .
Properties
Molecular Formula |
C4H8ClNO2 |
---|---|
Molecular Weight |
137.56 g/mol |
IUPAC Name |
methyl aziridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C4H7NO2.ClH/c1-7-4(6)3-2-5-3;/h3,5H,2H2,1H3;1H |
InChI Key |
MLSPAFXFXDKSRB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN1.Cl |
Origin of Product |
United States |
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